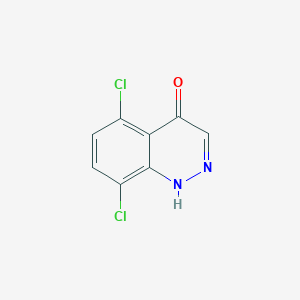

5,8-Dichlorocinnolin-4(1H)-one

Description

6,8-Dichlorocinnolin-4(1H)-one (CAS: 18514-97-1; InChIKey: WVQVJUOBWKULAV-UHFFFAOYSA-N) is a halogenated cinnolinone derivative featuring chlorine atoms at positions 6 and 8 of the fused aromatic ring system. Cinnolinones are nitrogen-containing heterocycles with a bicyclic structure, known for their applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H4Cl2N2O |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

5,8-dichloro-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-2-5(10)8-7(4)6(13)3-11-12-8/h1-3H,(H,12,13) |

InChI Key |

SAFCAXGFBHSNNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C=NN2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichlorocinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,6-dichloroaniline with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired cinnoline derivative.

Industrial Production Methods: Industrial production of 5,8-Dichlorocinnolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,8-Dichlorocinnolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The chlorine atoms on the cinnoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Oxidized cinnoline derivatives.

Reduction: Alcohol derivatives of 5,8-Dichlorocinnolin-4(1H)-one.

Substitution: Substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5,8-Dichlorocinnolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, 5,8-Dichlorocinnolin-4(1H)-one is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry: In the industrial sector, 5,8-Dichlorocinnolin-4(1H)-one is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,8-Dichlorocinnolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Substituent Effects on NMR: Chlorine atoms in 6,8-Dichlorocinnolin-4(1H)-one are expected to cause significant deshielding of adjacent protons (e.g., H-5 and H-7), leading to downfield shifts compared to methoxy-substituted analogs like 4,5-Dimethoxycanthin-6-one. For example, methoxy groups in the latter show upfield shifts at δ 3.84–4.25 , whereas chloro substituents would likely shift protons to δ >7.0 based on analogous cinnoline derivatives .

- This property aligns with its commercial availability for exploratory research .

Pharmacological Potential

The dichloro motif may enhance target binding through hydrophobic interactions, as seen in chlorinated kinase inhibitors .

Biological Activity

5,8-Dichlorocinnolin-4(1H)-one is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

5,8-Dichlorocinnolin-4(1H)-one can be synthesized through various chemical pathways, often involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves halogenation reactions followed by cyclization processes to form the cinnoline ring structure.

Key Synthetic Routes:

- Halogenation: Introduction of chlorine atoms at the 5 and 8 positions of the cinnoline ring.

- Cyclization: Formation of the heterocyclic structure through condensation reactions.

Biological Activity

The biological activity of 5,8-Dichlorocinnolin-4(1H)-one has been explored in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that 5,8-Dichlorocinnolin-4(1H)-one exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 5,8-Dichlorocinnolin-4(1H)-one has been evaluated in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study Findings:

- In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 5 μg/mL, indicating potent cytotoxicity.

- The mechanism of action was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Caspase activation |

| HeLa | 10 | Cell cycle arrest |

| A549 | 15 | Apoptosis induction |

Structure-Activity Relationship (SAR)

The biological activity of 5,8-Dichlorocinnolin-4(1H)-one is influenced by its structural components. Modifications in substituents can lead to variations in lipophilicity and electronic properties, which are critical for its interaction with biological targets.

Key Findings:

- Increasing lipophilicity generally correlates with enhanced antimicrobial and anticancer activity.

- Electron-withdrawing groups at specific positions on the ring have been shown to improve potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.